REACTION_SMILES
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[Cl:1][c:2]1[cH:3][c:4]([CH:5]=[CH:6][C:7](=[O:8])[OH:9])[cH:10][cH:11][cH:12]1.[NH:13]1[CH2:14][CH2:15][NH:16][C:17](=[O:20])[CH2:18][CH2:19]1>>[Cl:1][c:2]1[cH:3][c:4]([CH:5]=[CH:6][C:7](=[O:9])[N:13]2[CH2:14][CH2:15][NH:16][C:17](=[O:20])[CH2:18][CH2:19]2)[cH:10][cH:11][cH:12]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C=Cc1cccc(Cl)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCNCCN1
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Name
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Type
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product
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Smiles
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O=C1CCN(C(=O)C=Cc2cccc(Cl)c2)CCN1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |